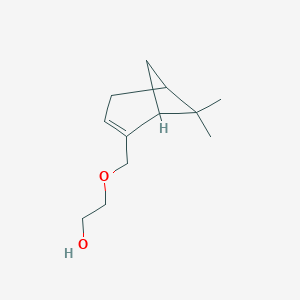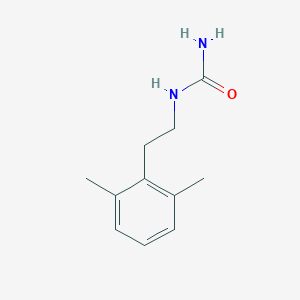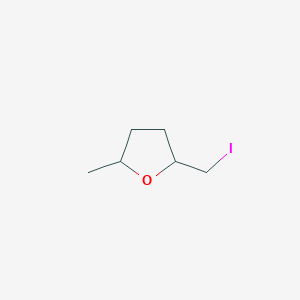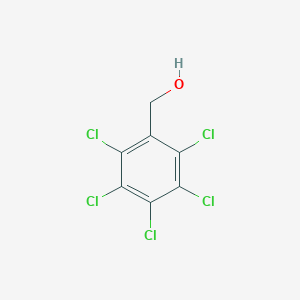
1,1'-ジエチル-4,4'-ジカルボシアニンヨージド
概要
説明
Determination of the Molecular Structure
The molecular structure of 1,1'-Diethyl-4,4'-dicarbocyanine iodide has been extensively studied using various spectroscopic techniques. NMR spectroscopy, in particular, has provided detailed insights into the chemical shift assignments of this compound. The stable conformer of the molecule exhibits a twist angle between the quinoline planes, which influences its chemical shifts. Theoretical calculations using GIAO-HF and GIAO-DFT methods have been employed to correlate the experimental NMR data, with GIAO-DFT showing a better fit. This suggests a significant degree of π-electron delocalization within the molecule, which is a characteristic feature of cyanine dyes .
Synthesis Analysis
Although the provided data does not include a direct synthesis of 1,1'-Diethyl-4,4'-dicarbocyanine iodide, the synthesis of related cyanine compounds involves the formation of carbon-nitrogen bonds and the introduction of alkyl groups. The synthesis process is likely to be sensitive to factors such as pH and solvent polarity, which can affect the absorption properties of the resulting compound. The synthesis of similar compounds has been reported to result in crystalline structures that exhibit hydrogen bonding and π-π stacking interactions, which could also be relevant for the synthesis and solid-state structure of 1,1'-Diethyl-4,4'-dicarbocyanine iodide .
Chemical Reactions Analysis
The photochemical behavior of cyanine dyes is an area of significant interest. Studies on related dyes have shown that upon excitation, these molecules can undergo isomerization, intersystem crossing to triplet states, and fluorescence. The quantum efficiencies of these processes are generally low, indicating that the excited states are relatively short-lived. These photochemical characteristics are important for understanding the reactivity and potential applications of 1,1'-Diethyl-4,4'-dicarbocyanine iodide in areas such as photodynamic therapy and optical imaging .
Physical and Chemical Properties Analysis
1,1'-Diethyl-4,4'-dicarbocyanine iodide is known for its ability to form J-aggregates in aqueous solutions, which is a special type of molecular aggregate that affects its spectroscopic properties. The NMR spectroscopy of the dye in different solvents reveals significant structural changes upon aggregation, as evidenced by the appearance of new proton peaks in the spectra. These findings highlight the sensitivity of the dye's physical and chemical properties to its microenvironment, which is crucial for its applications in various fields .
Case Studies
Case studies involving 1,1'-Diethyl-4,4'-dicarbocyanine iodide are not directly provided in the data. However, the crystal structure analysis of a related indodicarbocyanine dye has shown that the molecules can form face-to-face stacks, which may lead to dimerization. This type of interaction could be relevant for understanding the behavior of 1,1'-Diethyl-4,4'-dicarbocyanine iodide in solid-state or aggregated forms, which is important for its potential use in optoelectronic devices and other applications .
科学的研究の応用
フォトニック・光学材料
“1,1'-ジエチル-4,4'-ジカルボシアニンヨージド” は、フォトニック・光学材料の分野で使用されます . この化合物は、その独特の光学特性により、これらの用途で染料として頻繁に使用されます .
吸収および発光スペクトル
この化合物は、吸収および発光スペクトルの研究に使用されます . 吸収波長は818 nm、818 nmにおける吸収係数は213000です . そのため、さまざまな分光法の用途で役立ちます .
蛍光スペクトル
“1,1'-ジエチル-4,4'-ジカルボシアニンヨージド” は、蛍光スペクトルの研究にも使用されます . 量子収率は0.033です 、そのため、蛍光分光法において有用なツールとなっています .
光物理特性
“1,1'-ジエチル-4,4'-ジカルボシアニンヨージド”の光物理特性は、メタノール溶液中、ヒト血清アルブミンに結合した状態、中性ミセルに組み込まれた状態、および白血病細胞とインキュベートした後に測定されています . これは、生体医科学研究における可能性を示唆しています
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as toxicity if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .
将来の方向性
作用機序
Target of Action
1,1’-Diethyl-4,4’-dicarbocyanine iodide, also known as (4E)-1-ethyl-4-[(2E,4E)-5-(1-ethylquinolin-1-ium-4-yl)penta-2,4-dienylidene]quinoline;iodide, is a well-known photographic sensitizing dye . It belongs to the class of quinocyanine dyes
Mode of Action
The compound exhibits red and blue shifted absorption bands on aggregation . The presence of iodide anion and iminium cation in the molecular structure of the compound causes interactions between opposite charges together with π−π dispersive interaction between a highly polarizable group of atoms . These interactions contribute to both peaks in the Q-band region .
Biochemical Pathways
It is known that the compound has a slight peak from 450 nm to the visible range with a strong valley in the 520 nm region .
Result of Action
It is known that the compound forms j-aggregates when more of it is added to the blended ratio as its absorption region starts to experience a bathochromic shift where the peak at 890 nm is slightly shifted to 910 nm .
Action Environment
It is known that the compound is a solid at room temperature
特性
IUPAC Name |
(4E)-1-ethyl-4-[(2E,4E)-5-(1-ethylquinolin-1-ium-4-yl)penta-2,4-dienylidene]quinoline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N2.HI/c1-3-28-20-18-22(24-14-8-10-16-26(24)28)12-6-5-7-13-23-19-21-29(4-2)27-17-11-9-15-25(23)27;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGZLJIBGBJNTI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432740 | |
| Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18300-31-7 | |
| Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1,1'-Diethyl-4,4'-dicarbocyanine iodide be used for sensitive detection in microfluidic systems?
A1: Yes, 1,1'-Diethyl-4,4'-dicarbocyanine iodide has been successfully employed as a model analyte in phase-shift fiber-loop ring-down spectroscopy (PS-FLRDS), a technique particularly suitable for sensitive detection in microfluidic systems with limited optical path lengths []. This method relies on measuring the phase shift of a modulated laser beam passing through an optical fiber loop, with the phase shift changing proportionally to the analyte's concentration. The research demonstrated a detection limit of approximately 6 µM for DDCI-4 in a 30-40 µm absorption path, highlighting its potential for applications requiring high sensitivity within confined spaces.
Q2: How does the vibrational structure of 1,1'-Diethyl-4,4'-dicarbocyanine iodide influence its spectroscopic properties?
A2: The vibrational structure of DDCI-4 plays a crucial role in its two-dimensional electronic spectroscopy (2DES) []. The molecule exhibits a characteristic six-peak pattern in its 2DES spectra, arising from coherently excited vibrational modes in both the ground and excited electronic states. These vibrational coherences are attributed to specific Feynman pathways, reflecting the coupling between electronic and vibrational degrees of freedom within the molecule. This intricate interplay between electronic and vibrational dynamics underscores the importance of considering both aspects when interpreting the spectroscopic behavior of DDCI-4.
Q3: What makes fiber-loop ring-down spectroscopy advantageous for studying compounds like 1,1'-Diethyl-4,4'-dicarbocyanine iodide?
A3: Fiber-loop ring-down spectroscopy (FLRDS) offers distinct advantages for studying absorbing compounds like DDCI-4, especially when dealing with limited sample volumes or short path lengths []. This technique measures the decay rate of light intensity within an optical fiber loop, which is directly influenced by the presence and concentration of absorbing species. This approach eliminates the need for precise path length measurements, a significant advantage when working with microfluidic systems or small sample volumes. FLRDS's ability to provide sensitive absorption measurements in confined settings makes it particularly well-suited for investigating the optical properties and behavior of compounds like DDCI-4 in diverse applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
